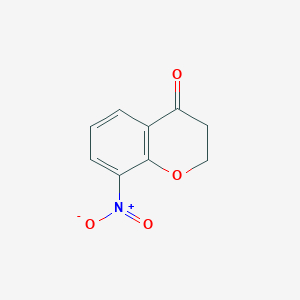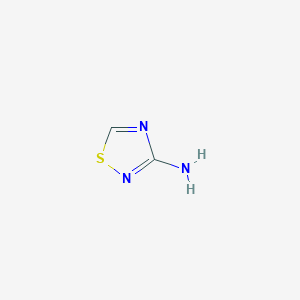
1,2,4-Thiadiazol-3-amine
Übersicht
Beschreibung
1,2,4-Thiadiazol-3-amine is a useful research compound. Its molecular formula is C2H3N3S and its molecular weight is 101.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
- A study by (Gür et al., 2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds. These compounds showed significant DNA protective ability and antimicrobial activity against certain pathogens. One compound exhibited cytotoxicity on cancer cell lines, suggesting potential in chemotherapy.
Novel Synthesis Approaches
- (Kokovina et al., 2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives. This method avoids toxic additives, highlighting a safer and more efficient approach for synthesizing these compounds.
Potential as Antimicrobial Agents
- A review by (Serban et al., 2018) emphasized the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives. Many derivatives showed higher antimicrobial activity compared to standard drugs, making them promising candidates for new antimicrobial agents.
DNA Interactions
- Research on the DNA binding interactions of 1,3,4-thiadiazoles was conducted by (Shivakumara & Krishna, 2021). They found that these compounds bind to DNA, suggesting potential applications in therapeutic drug development.
Materials Chemistry Applications
- (Ardan et al., 2017) explored the use of 1,3,4-thiadiazole derivatives in crystal engineering of organometallic materials, indicating their utility in materials chemistry.
Corrosion Inhibition
- A study focused on the corrosion inhibition performance of thiadiazole derivatives was conducted by (Kaya et al., 2016). Their research provided insights into the use of these compounds in protecting metals against corrosion.
Efficient Synthesis Methods
- (Erdogan, 2018) reported on the use of ultrasound in the synthesis of thiadiazole derivatives, presenting an efficient and environmentally friendly synthesis method.
Safety and Hazards
Zukünftige Richtungen
In recent years, there has been a noticeable increase in research interests in the synthesis and biological application of various derivatives of 1,2,4-Thiadiazol-3-amine . Future research may focus on developing new synthesis methods, exploring more biological applications, and improving the safety profile of these compounds.
Wirkmechanismus
Target of Action
1,2,4-Thiadiazol-3-amine has been found to exhibit significant anticancer properties . The primary targets of this compound are cancer cell lines such as LoVo and MCF-7 . These cell lines are often used in research as models for studying the mechanisms of cancer and the effects of potential anticancer drugs .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that inhibit the growth and survival of cancer cells . This interaction likely involves various biochemical reactions and pathways .
Biochemical Pathways
These pathways play crucial roles in the growth and survival of cells, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
It is known that the compound exhibits good anti-proliferative effects, suggesting that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and survival . Specifically, the compound has been found to exhibit good anti-proliferative effects, with an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation . This suggests that the compound is effective at inhibiting the proliferation of these cancer cells.
Biochemische Analyse
Biochemical Properties
1,2,4-Thiadiazol-3-amine plays a crucial role in several biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it exhibits strong binding affinity to certain bacterial enzymes, thereby inhibiting their activity and demonstrating antimicrobial properties . Additionally, this compound has been shown to bind to DNA, affecting its replication and transcription processes . These interactions highlight the compound’s potential as an antimicrobial and anticancer agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by disrupting the cell cycle and promoting programmed cell death . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation . These cellular effects underscore the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and DNA, altering their structure and function . For example, the compound inhibits the activity of bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and DNA, leading to changes in the expression of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound maintains its biological activity for extended periods, although its efficacy may decrease slightly due to gradual degradation . These findings are crucial for determining the compound’s shelf life and storage conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including liver and kidney toxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions, including oxidation and conjugation . These metabolic processes result in the formation of several metabolites, some of which retain biological activity . The compound’s metabolism can affect its overall efficacy and toxicity, making it essential to understand its metabolic pathways for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is readily absorbed and distributed throughout the body, with a preference for certain tissues, such as the liver and kidneys . Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . Understanding these factors is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s activity and function can vary depending on its localization, highlighting the importance of understanding its subcellular distribution for therapeutic applications.
Eigenschaften
IUPAC Name |
1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-4-1-6-5-2/h1H,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCAJRHEDWDNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604112 | |
| Record name | 1,2,4-Thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56531-89-6 | |
| Record name | 1,2,4-Thiadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1,2,4-Thiadiazol-3-amine derivatives interact with metal surfaces to inhibit corrosion?
A1: Research suggests that this compound derivatives act as corrosion inhibitors by adsorbing onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. [] This adsorption is driven by the electron-donating properties of the molecule, particularly from sites with high electron density. Density Functional Theory (DFT) calculations have shown a correlation between the inhibition efficiency (%IE) and molecular properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). [] A higher EHOMO, indicating a greater tendency to donate electrons, is associated with stronger adsorption and therefore better inhibition. []
Q2: How does the structure of this compound derivatives influence their corrosion inhibition efficiency?
A2: The structure of this compound derivatives significantly impacts their corrosion inhibition efficiency. For example, the presence of electron-donating groups, such as -NH2 and phenyl rings, enhances the electron density of the molecule, leading to stronger adsorption onto the metal surface and better corrosion inhibition. [] Researchers have developed Quantitative Structure-Activity Relationship (QSAR) equations to predict the corrosion inhibition efficiency of different this compound derivatives based on their molecular structure. [] This highlights the importance of understanding the relationship between structure and activity for designing more effective corrosion inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)

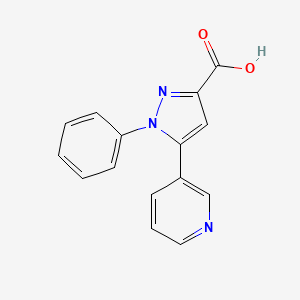
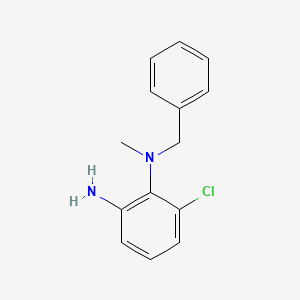
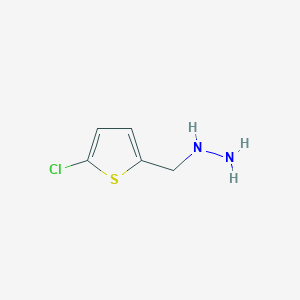



![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)
